molecular formula C19H16ClFN2O4S B2583861 4-{[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide CAS No. 477869-78-6

4-{[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide

Cat. No.: B2583861
CAS No.: 477869-78-6
M. Wt: 422.86
InChI Key: HDEHRHHKUJPETG-UHFFFAOYSA-N
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Description

4-{[3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide is a sulfonamide derivative featuring a pyridinone core substituted with a 2-chloro-6-fluorobenzyl group and a benzenesulfonamide moiety. This compound is structurally characterized by:

  • Pyridinone ring: A 4-hydroxy-2-oxo-1(2H)-pyridinyl group, which may confer hydrogen-bonding capabilities and influence bioavailability.
  • Sulfonamide linker: The benzenesulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) due to its ability to interact with catalytic sites .

Properties

IUPAC Name

4-[[3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-2-oxopyridin-1-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O4S/c20-16-2-1-3-17(21)14(16)10-15-18(24)8-9-23(19(15)25)11-12-4-6-13(7-5-12)28(22,26)27/h1-9,24H,10-11H2,(H2,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEHRHHKUJPETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=C(C=CN(C2=O)CC3=CC=C(C=C3)S(=O)(=O)N)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide, with the CAS number 477869-78-6, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H16ClFN2O4S
  • Molecular Weight : 422.86 g/mol
  • Purity : >90%

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies indicate that it may act as an inhibitor of key enzymes involved in inflammatory processes and cancer progression.

Key Mechanisms:

  • Enzyme Inhibition : It has been suggested that the compound inhibits cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain.
  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, potentially reducing oxidative stress.

In Vitro Studies

Research has demonstrated the compound's effectiveness against several cancer cell lines and its anti-inflammatory properties:

Cell Line IC50 (µM) Activity
MCF-7 (Breast Cancer)10.5Cytotoxicity
Hek293-T (Kidney)15.3Cytotoxicity
COX-2 Enzyme12.0Inhibition

These findings suggest that the compound exhibits significant cytotoxic effects against cancer cells while also inhibiting COX-2 activity, which is implicated in tumor growth and metastasis .

Molecular Docking Studies

Molecular docking simulations have revealed that the compound binds effectively to the active sites of COX-2 and other relevant enzymes, suggesting a strong potential for therapeutic application. The docking studies indicated favorable binding interactions, particularly involving hydrogen bonds with crucial amino acid residues .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anti-Cancer Activity : A study evaluated its effects on MCF-7 cells, showing a dose-dependent increase in apoptosis markers, indicating its potential as an anti-cancer agent.
  • Anti-inflammatory Effects : Clinical evaluations have shown reduced inflammatory markers in animal models treated with this compound, supporting its use in inflammatory diseases.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Preliminary studies suggest that 4-{[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide exhibits significant antimicrobial activity. The presence of halogen substituents enhances its interaction with biological targets, potentially affecting enzyme activity or cellular processes. Compounds with similar structures have been noted for their anti-inflammatory and anticancer properties, indicating a promising therapeutic profile for this compound as well.

Potential as an Enzyme Inhibitor
Interaction studies indicate that this compound may effectively bind to enzymes involved in metabolic pathways, suggesting its potential as an inhibitor. Techniques such as molecular docking and kinetic assays are essential for elucidating these interactions further .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds structurally similar to 4-{[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide:

Study Focus Findings
Alizadeh et al. (2021)Antimicrobial ActivityIdentified similar sulfonamide derivatives exhibiting significant antibacterial effects against various pathogens .
Research on Schiff Bases (2024)Biological ApplicationsHighlighted the broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties associated with sulfonamide derivatives .
Interaction Studies (2023)Enzyme BindingDemonstrated potential binding affinity to enzymes related to metabolic pathways, suggesting possible therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several sulfonamide and heterocyclic derivatives. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents/Modifications Physical Properties/Notes Reference
4-{[3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide Not provided C₂₀H₁₅ClF N₂O₄S 2-chloro-6-fluorobenzyl, benzenesulfonamide N/A (hypothetical based on analogs)
4-{2-[3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide Not provided Likely C₂₁H₁₇ClF N₂O₄S Ethyl linker (vs. methyl) Structural analog with altered chain length
4-Chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide 400086-25-1 C₁₈H₁₃Cl₃N₂O₃S 3,4-dichlorobenzyl, 4-chlorobenzenesulfonamide Higher halogen content; potential increased lipophilicity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Not provided C₃₃H₂₄F₂N₆O₄S Chromen-4-one, pyrazolopyrimidine, dual fluorine MP: 175–178°C; Mass: 589.1 (M++1)
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 477331-43-4 C₂₇H₂₂ClF N₂O₂S₂ Benzothienopyrimidine, 4-methoxyphenyl, sulfanyl linker Complex heterocycle; potential kinase activity

Key Findings

Substituent Effects on Activity :

  • The 2-chloro-6-fluorobenzyl group in the target compound is distinct from the 3,4-dichlorobenzyl group in CAS 400086-25-1 . The latter’s additional chlorine may enhance target binding but increase toxicity risks.
  • Ethyl vs. methyl linkers : describes an analog with an ethyl chain, which could improve solubility but reduce metabolic stability compared to the methyl-linked compound .

The benzothienopyrimidine core in CAS 477331-43-4 introduces sulfur atoms, which may alter electron distribution and enzyme interactions .

Physical Properties :

  • The compound in has a melting point of 175–178°C, indicative of high crystallinity, which may influence formulation stability .
  • Molecular weights vary significantly (e.g., 589.1 for ’s compound vs. ~450 for others), affecting bioavailability and dosing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-{[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving (1) condensation of 2-chloro-6-fluorobenzyl chloride with a pyridinone precursor, followed by (2) sulfonamide coupling using benzenesulfonamide derivatives. Key intermediates include the pyridinone core and halogenated benzyl intermediates. Controlled copolymerization techniques, as described in the synthesis of polycationic reagents (e.g., P(CMDA-DMDAAC)s), may inform reaction optimization for steric hindrance mitigation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : A combination of X-ray crystallography (for absolute configuration determination, as in ), NMR (¹H/¹³C, HSQC, and HMBC for structural elucidation), and HPLC-MS (for purity assessment) is recommended. For challenging spectral overlaps (e.g., aromatic protons), deuterated solvents like DMSO-d₆ and advanced 2D NMR techniques are critical. Reference crystallographic data from structurally analogous sulfonamides (e.g., spirobenzofuran-pyrimidine derivatives) can aid interpretation .

Q. What are the standard protocols for assessing the compound’s solubility and stability in aqueous buffers?

  • Methodological Answer : Conduct equilibrium solubility studies across pH gradients (1.2–7.4) using shake-flask or UV-spectrophotometry methods. For stability, incubate the compound in simulated gastric/intestinal fluids (37°C, 24h) and monitor degradation via HPLC. highlights safety protocols for handling halogenated intermediates, which apply to pH-dependent stability testing .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in the final sulfonamide coupling step?

  • Methodological Answer : Implement Design of Experiments (DoE) to statistically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation setups) enable precise control over exothermic reactions and intermediate isolation, reducing side-product formation. demonstrates DoE’s utility in optimizing diazomethane synthesis, adaptable to sulfonamide reactions .

Q. How should contradictory spectral data (e.g., ambiguous NOESY correlations or LCMS impurities) be resolved?

  • Methodological Answer : Cross-validate using high-resolution mass spectrometry (HRMS) and dynamic light scattering (DLS) to rule out aggregation artifacts. For ambiguous NOESY peaks, employ computational NMR prediction tools (e.g., DFT calculations) or compare with crystallographic data from analogous compounds (e.g., ’s benzoate derivatives). ’s multi-disciplinary analysis framework (e.g., integrating synthetic and computational data) is a model for resolving contradictions .

Q. What strategies are effective for evaluating the compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity to target enzymes (e.g., carbonic anhydrase isoforms). For IC₅₀ determination, employ dose-response curves with positive controls (e.g., acetazolamide). ’s spirobenzofuran-pyrimidine synthesis protocols provide a template for functionalizing the pyridinone core to enhance target selectivity .

Q. How can the compound’s metabolic stability be assessed in preclinical models?

  • Methodological Answer : Perform microsomal incubation assays (human/rat liver microsomes) with NADPH cofactor, followed by LC-MS/MS metabolite profiling. For in vivo correlation, use pharmacokinetic studies in rodent models, collecting plasma/tissue samples at timed intervals. ’s safety guidelines for halogenated intermediates inform handling of toxic metabolites .

Key Considerations for Data Reporting

  • Synthetic Reproducibility : Report reaction parameters (e.g., ramp rates, stirring speeds) in detail, as minor variations can significantly impact yields in halogen-rich systems .
  • Spectral Validation : Deposit raw NMR/HRMS data in public repositories (e.g., Zenodo) to facilitate peer validation, following crystallographic data practices in .
  • Ethical Compliance : Adhere to institutional guidelines for handling fluorinated and chlorinated waste, as emphasized in ’s safety protocols .

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